![molecular formula C7H13BN2O2 B13559574 [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid](/img/structure/B13559574.png)
[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is a boronic acid derivative that features a pyrazole ring substituted with a 2-methylpropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The presence of the pyrazole ring adds further chemical diversity and potential biological activity to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . The reaction conditions often include the use of ethanol as a solvent and glacial acetic acid as a catalyst .
Industrial Production Methods
Industrial production methods for boronic acids, including [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid, often involve large-scale Suzuki-Miyaura coupling reactions. These methods utilize palladium catalysts and organoboron reagents under mild and functional group-tolerant conditions . The scalability of these reactions makes them suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The pyrazole ring can undergo reduction to form pyrazolines.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts and organohalides for Suzuki-Miyaura coupling.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Pyrazolines.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds and other structures .
Biology and Medicine
The pyrazole ring in this compound imparts potential biological activity. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . This compound may be explored for similar applications in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials and fine chemicals. Its role in forming stable carbon-carbon bonds makes it suitable for manufacturing polymers, agrochemicals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid involves its ability to participate in various chemical reactions. In biological systems, the pyrazole ring can interact with molecular targets such as enzymes and receptors, potentially modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
[2-methylpropyl]boronic acid: Similar boronic acid group but lacks the pyrazole ring.
1H-pyrazol-3-ylboronic acid: Similar pyrazole ring but lacks the 2-methylpropyl group.
3-pyrazolines: Reduced form of pyrazoles with similar biological activities.
Uniqueness
The uniqueness of [1-(2-methylpropyl)-1H-pyrazol-3-yl]boronic acid lies in its combination of the pyrazole ring and the boronic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and imparts potential biological activity, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C7H13BN2O2 |
|---|---|
Poids moléculaire |
168.00 g/mol |
Nom IUPAC |
[1-(2-methylpropyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C7H13BN2O2/c1-6(2)5-10-4-3-7(9-10)8(11)12/h3-4,6,11-12H,5H2,1-2H3 |
Clé InChI |
HIXBIQLVNVMINB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=NN(C=C1)CC(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
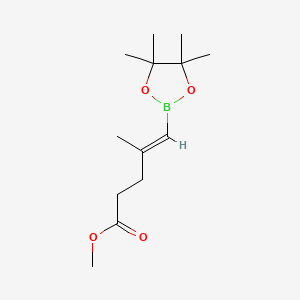

![tert-butyl (4E)-4-(2-methoxy-2-oxoethylidene)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13559505.png)

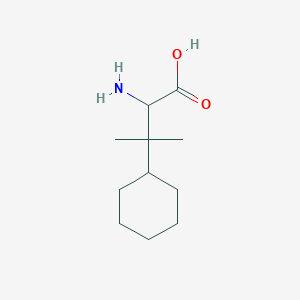
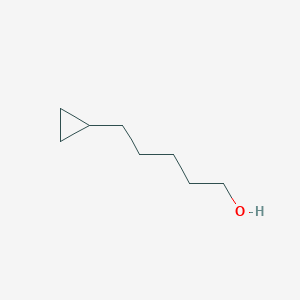
![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
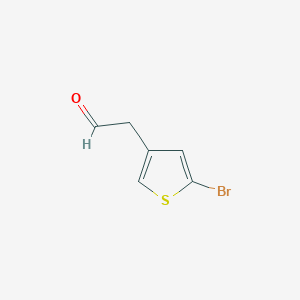
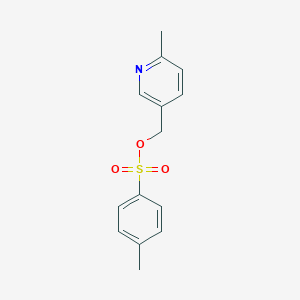
![Imidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B13559554.png)
![Tert-butyl 7-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13559558.png)
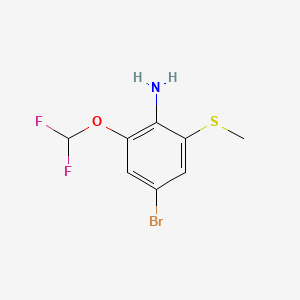
![2-(1h-Pyrazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13559578.png)
